(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound with a unique structure that includes a morpholine ring, a pyrazolone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2,6-dimethylmorpholine with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds such as 2,6-dimethylmorpholine and the pyrazolone derivative. These intermediates are then reacted under optimized conditions to yield the final product. The process may involve the use of catalysts and solvents to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics .
Mechanism of Action
The mechanism of action of (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A versatile intermediate used in the synthesis of pharmaceutical ingredients.
Pyrazolone Derivatives: Compounds with a pyrazolone core that exhibit diverse biological activities.
Uniqueness
What sets (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(4Z)-4-[(2,6-dimethylmorpholin-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-9-19(10-13(2)22-12)11-16-14(3)18-20(17(16)21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZBASWFCQAEB-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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